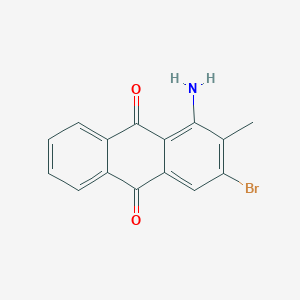
1-Amino-3-bromo-2-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-bromo-2-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This compound, with its unique substitution pattern, exhibits interesting chemical and physical properties that make it valuable in various scientific research fields.
Preparation Methods
The synthesis of 1-Amino-3-bromo-2-methylanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the bromination of 2-methylanthracene-9,10-dione followed by amination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, solvent selection, and purification techniques .
Chemical Reactions Analysis
1-Amino-3-bromo-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups, under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide or Grignard reagents.
Scientific Research Applications
1-Amino-3-bromo-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with cellular targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Amino-3-bromo-2-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, inhibiting the activity of enzymes like topoisomerases, which are crucial for DNA replication and transcription. This leads to the disruption of cellular processes and induces apoptosis in cancer cells. Additionally, the compound may generate reactive oxygen species (ROS), contributing to its cytotoxic effects .
Comparison with Similar Compounds
1-Amino-3-bromo-2-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
2-Methylanthraquinone: Similar in structure but lacks the amino and bromo substituents, making it less reactive in certain chemical reactions.
1-Amino-2-methylanthraquinone: Contains an amino group but lacks the bromo substituent, affecting its reactivity and biological activity.
9,10-Anthracenedione: The parent compound of the anthraquinone family, used widely in dye production and as a chemical intermediate
Properties
CAS No. |
10165-29-4 |
|---|---|
Molecular Formula |
C15H10BrNO2 |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
1-amino-3-bromo-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10BrNO2/c1-7-11(16)6-10-12(13(7)17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6H,17H2,1H3 |
InChI Key |
IREKOTQSZPLTEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


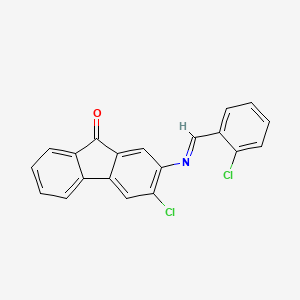

![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
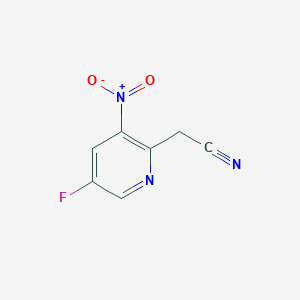
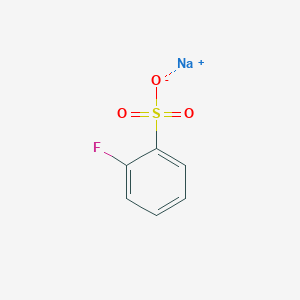
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
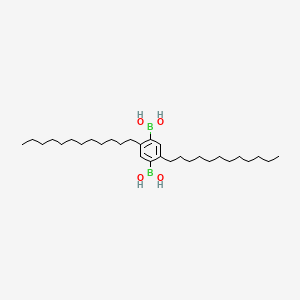
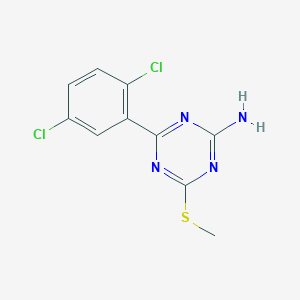
![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)

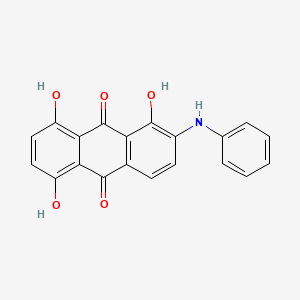
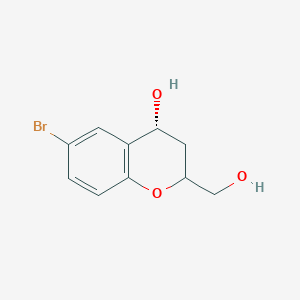
![4,5,7-Trifluorobenzo[d]thiazol-2-amine](/img/structure/B13134354.png)
![5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13134358.png)
